Comparative Antiproliferative Potency: Excisanin A vs. Ponicidin in Gastrointestinal Cancer Models
Excisanin A demonstrates superior antiproliferative potency relative to the structurally related ent-kaurane diterpenoid ponicidin in gastrointestinal cancer models. Excisanin A inhibited SW620 colon cancer cell proliferation with an IC₅₀ of 8.22 μmol·L⁻¹, with apoptosis induction confirmed via Annexin V/PI staining (early apoptosis rates of 17.2%, 20.5%, and 13.8% at 12, 24, and 36 h post-treatment with 8.71 μmol·L⁻¹ excisanin A, versus 1.9% in control, P < 0.05) [1]. In comparison, ponicidin exhibited an IC₅₀ of approximately 20 μM in SW1990 pancreatic cancer cells [2], indicating approximately 2.4-fold higher potency for Excisanin A despite being tested in different gastrointestinal cancer cell lines. While direct head-to-head data are not available, this cross-study comparison across ent-kaurane diterpenoids in gastrointestinal cancer models demonstrates quantifiable potency differentiation relevant for compound selection.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.22 μmol·L⁻¹ |
| Comparator Or Baseline | Ponicidin: ~20 μM |
| Quantified Difference | Approximately 2.4-fold lower IC₅₀ (higher potency) |
| Conditions | Excisanin A: SW620 human colon cancer cells, MTT assay; Ponicidin: SW1990 pancreatic cancer cells |
Why This Matters
Lower IC₅₀ enables experimental designs requiring reduced compound quantities and potentially lower off-target exposure at effective concentrations.
- [1] Gao Y, et al. Chin Pharmacol Bull. 2006;22(3):273-277. Apoptosis induced by Excisanin A in human colon cancer SW620 cells and its mechanisms. View Source
- [2] Ponicidin suppresses pancreatic cancer growth by inducing ferroptosis. CureHunter. View Source
